molecular formula C13H11N5O B1445134 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1497256-46-8

2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No. B1445134
M. Wt: 253.26 g/mol
InChI Key: RUEFRLMMQBLXSZ-UHFFFAOYSA-N
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Description

“2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline” is a chemical compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group. This particular compound has a pyrazine and oxadiazole ring in its structure .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring, an oxadiazole ring, and an aniline group . The pyrazine ring is a six-membered aromatic ring with two nitrogen atoms. The oxadiazole ring is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The aniline group can undergo electrophilic substitution reactions, while the pyrazine and oxadiazole rings can participate in various reactions due to the presence of nitrogen and oxygen atoms .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

A range of synthetic methodologies have been developed for azoles and anilines derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, Tumosienė and Beresnevicius (2007) have detailed the condensation of certain anilino propane hydrazides with various reagents to produce 1,3,4-oxadiazole derivatives, highlighting the chemical reactivity of these compounds Tumosienė & Beresnevicius, 2007. Similarly, Maftei et al. (2016) discuss the design, synthesis, and structural characterization of novel 1,2,4-oxadiazole derivatives, indicating their potential for medical applications Maftei et al., 2016.

Biological Activities

Several studies have focused on the biological activities of these compounds. For example, Purohit, Prasad, and Mayur Yergeri (2011) synthesized bis-1,3,4-oxadiazoles and bis-pyrazoles, evaluating their cytotoxicity against human cancer cell lines, thus demonstrating their potential in cancer research Purohit, Prasad, & Yergeri Mayur, 2011. Additionally, Banoji et al. (2022) synthesized pyrazolyl-based anilines showing significant antibacterial and antifungal activities, indicating their usefulness in developing new antimicrobial agents Banoji et al., 2022.

Photophysical Properties and Applications

The study by Vezzu et al. (2010) on highly luminescent tetradentate bis-cyclometalated platinum complexes, incorporating pyrazolyl anilines, reveals their applications in photophysics and electroluminescence, showcasing the potential for use in organic light-emitting diode (OLED) devices Vezzu et al., 2010.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, indicating potential for development into effective anti-tubercular agents .

properties

IUPAC Name

2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-10-4-2-1-3-9(10)7-12-17-13(18-19-12)11-8-15-5-6-16-11/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEFRLMMQBLXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
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2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
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2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
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